(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOJHNMBWPIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 6-Fluoroimidazo[1,2-a]pyridine Core
The key intermediate for the target compound is the 6-fluoroimidazo[1,2-a]pyridine scaffold. A reliable synthetic route involves:
- Starting materials: 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal (DMF-DMA).
- Reaction conditions: Heating at 40–100 °C for 2–8 hours to form an N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine intermediate without purification.
- Cyclization: Subsequent reaction with ethyl bromoacetate in the presence of a base (e.g., NaHCO3) at 100–160 °C for 2–8 hours leads to the formation of 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate.
- Hydrolysis: Alkaline hydrolysis of the ester yields 6-fluoroimidazo[1,2-a]pyridine-3-formic acid.
This method is advantageous due to mild reaction conditions, high purity of product, and avoidance of heavy metals or corrosive gases, making it suitable for scale-up and industrial application.
Introduction of the Methanamine Group at Position 2
The transformation from 6-fluoroimidazo[1,2-a]pyridine derivatives to the methanamine-substituted target involves functional group interconversion strategies:
- Reduction of formyl or carboxyl groups: Reduction of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid or related derivatives to the corresponding aldehyde or alcohol intermediates can be achieved using sodium borohydride (NaBH4) or similar hydride donors under controlled conditions.
- Amination: The aldehyde intermediate can be converted to the methanamine via reductive amination using ammonia or amine sources in the presence of reducing agents, or by direct substitution if a suitable leaving group is present.
Though direct literature specifically detailing the preparation of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is limited, analogous procedures for related imidazo[1,2-a]pyridine derivatives confirm the feasibility of these transformations.
Alternative Synthetic Routes and Catalytic Methods
- One-pot multi-component reactions: The Groebke–Blackburn–Bienaymé reaction is a powerful method to construct imidazo[1,2-a]pyridines by reacting 2-aminopyridines, aldehydes, and isocyanides. Modifications of this reaction allow incorporation of fluorine substituents and amine functionalities, potentially enabling direct access to methanamine derivatives.
- Isocyanide synthesis: Preparation of isocyanides from N-formamides via dehydration (using reagents like POCl3/Et3N or milder triphenylphosphine/iodine systems) is critical for multi-component reactions. Protecting groups may be employed to tolerate sensitive functional groups during these steps.
- Intramolecular nucleophilic aromatic substitution: For fluorinated imidazo[1,2-a]pyridines, intramolecular nucleophilic aromatic substitution under basic conditions can lead to novel tetracyclic structures, which may be relevant for derivative synthesis but require careful solvent choice (e.g., tert-butanol to avoid side reactions).
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Formation of formamidine intermediate | 2-amino-5-fluoropyridine, DMF-DMA | 40–100 °C, 2–8 h | N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine | No purification needed |
| 2 | Cyclization with alkylation | Intermediate, ethyl bromoacetate, base | 100–160 °C, 2–8 h | 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate | 68.7% (ethyl ester) |
| 3 | Hydrolysis | Ethyl ester, NaOH | Room temp, 2 h | 6-fluoroimidazo[1,2-a]pyridine-3-formic acid | 80.1% |
| 4 | Reduction to aldehyde/alcohol | 6-fluoroimidazo[1,2-a]pyridine carboxylic acid or ester | NaBH4 or similar, mild conditions | Alcohol or aldehyde intermediate | Moderate to high yield (literature analogues) |
| 5 | Reductive amination | Aldehyde intermediate, ammonia or amine | Reducing agent (e.g., NaBH3CN) | This compound | Expected high yield based on analogous methods |
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, thereby increasing its biological activity. The imidazo[1,2-a]pyridine ring system can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its overall mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly influenced by substituent type and position. Below is a detailed comparison with key analogs:
Structural and Substituent Variations
Physicochemical and Pharmacokinetic Properties
Biological Activity
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C8H10Cl2FN3 |
| Molecular Weight | 238.09 g/mol |
| IUPAC Name | This compound; dihydrochloride |
| InChI Key | ZTFBETUQOUEEOD-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to various targets, which may include:
- Cyclin-dependent kinases (CDKs) : Recent studies have indicated that this compound can inhibit CDK12 and CDK13, which are implicated in several cancers and other diseases .
- Aminoacyl-tRNA synthetases : It has been explored as a potential inhibitor for these enzymes, which are crucial for protein synthesis in pathogens like Trypanosoma brucei, the causative agent of African sleeping sickness .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines. For example:
- Inhibition Studies : The compound demonstrated an IC50 value indicating effective inhibition of tumor cell growth at micromolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:
- Broad-spectrum Activity : It showed activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on CDK Inhibition :
- Inhibition of TbMetRS :
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride | Anticancer activity |
| 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride | Moderate antimicrobial effects |
| (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine | Limited data on biological activity |
Q & A
Basic: What are the standard synthetic routes for (6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). For example, Schiff base intermediates can be formed by reacting imidazo[1,2-a]pyridine carbaldehydes with primary amines in the presence of glacial acetic acid, followed by reduction to yield the methanamine derivative . Optimization includes:
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Catalyst selection : Acidic or metal-free conditions (e.g., molecular iodine) can enhance cyclization efficiency .
- Purification : Column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) improves purity.
Basic: What spectroscopic and analytical methods are recommended for structural characterization?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm fluorine substitution at position 6 and methanamine group connectivity .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass 204.0706 Da for CHFN) .
- X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., Hirshfeld surface analysis for π-π stacking or hydrogen bonding) .
Advanced: How can metal-free or green chemistry approaches improve the synthesis of derivatives?
A novel iodine-mediated transimination protocol enables one-pot synthesis of imidazo[1,2-a]pyridine derivatives under metal-free conditions. This method involves:
- Oxidative coupling : Molecular iodine promotes sequential oxidation/cyclization of benzylamines and 2-(imidazo[1,2-a]pyridin-2-yl)anilines .
- Solvent optimization : Polar aprotic solvents (e.g., diglyme) under microwave irradiation reduce reaction time (30–60 minutes vs. hours) .
- Scalability : Yields >75% for gram-scale reactions, minimizing waste .
Advanced: What pharmacological targets or mechanisms are associated with this scaffold?
Imidazo[1,2-a]pyridine derivatives exhibit:
- Receptor targeting : Fluorescent probes (e.g., benzodiazepine receptor ligands) for visualizing cellular receptors via nitrobenzoxadiazole (NBD) tags .
- Antimicrobial activity : Schiff base derivatives show efficacy against Gram-positive bacteria via membrane disruption, validated by MIC assays .
- Neuroactive potential : Structural analogs demonstrate anxiolytic and antihypertensive properties in preclinical models, likely via GABAergic modulation .
Advanced: How do structural modifications (e.g., fluorine position) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine substitution : The 6-fluoro group enhances metabolic stability and血脑屏障 permeability compared to non-fluorinated analogs .
- Methanamine functionalization : N-Aryl or N-alkyl substitutions modulate receptor affinity; bulkier groups (e.g., cyclopropyl) reduce off-target interactions .
- Heterocycle fusion : Pyrimidine or triazole ring fusion (e.g., imidazo[4,5-c]quinolines) broadens kinase inhibition profiles .
Advanced: What computational tools are used to predict reactivity or binding interactions?
- DFT calculations : Predict electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Simulate binding to targets like CDK2 or PCNA using AutoDock Vina, guided by crystallographic data .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to optimize crystal packing for solubility .
Advanced: How should researchers address contradictory data in synthesis or bioactivity studies?
- Reproducibility checks : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized imines) that may skew bioassay results .
- Dose-response validation : Replicate in vitro assays (e.g., IC determinations) with orthogonal methods (e.g., fluorescence vs. radiometric assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
